2-(Hydroxy(phenyl)methyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(phenyl)methyl)benzoic acid typically involves the esterification of salicylic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Salicylic acid+Benzyl alcoholH2SO42-(Hydroxy(phenyl)methyl)benzoic acid+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy(phenyl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Substitution: Formation of nitrobenzyl salicylate or halogenated benzyl salicylate.
Scientific Research Applications
2-(Hydroxy(phenyl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a topical agent for skin conditions.
Industry: Used in the production of fragrances, cosmetics, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of 2-(Hydroxy(phenyl)methyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to 2-(Hydroxy(phenyl)methyl)benzoic acid, widely used in skincare products.
Benzyl Alcohol: Used in the synthesis of benzyl salicylate and has applications in the pharmaceutical and cosmetic industries.
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Uniqueness
This compound is unique due to its dual functional groups (hydroxyl and carboxyl) attached to an aromatic ring, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
34737-60-5 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]benzoic acid |
InChI |
InChI=1S/C14H12O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H,(H,16,17) |
InChI Key |
QILGRFFFTBOYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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